A Technical Guide to 4-Ethynylpyridine Hydrochloride (CAS 352530-29-1): Properties, Synthesis, and Applications in Modern Chemistry
A Technical Guide to 4-Ethynylpyridine Hydrochloride (CAS 352530-29-1): Properties, Synthesis, and Applications in Modern Chemistry
Executive Summary: 4-Ethynylpyridine hydrochloride is a versatile heterocyclic building block that has garnered significant attention in medicinal chemistry, materials science, and ligand synthesis. Its unique structure, featuring a pyridine ring for coordination and hydrogen bonding, combined with a reactive terminal alkyne for carbon-carbon bond formation, makes it an invaluable intermediate. The hydrochloride salt form enhances its stability and solubility in polar solvents, simplifying its use in a variety of synthetic applications. This guide provides an in-depth analysis of its physicochemical properties, synthetic pathways, core reactivity, and key applications, offering researchers and drug development professionals a comprehensive resource for leveraging this potent molecule.
Introduction to a Versatile Heterocyclic Building Block
The pyridine scaffold is a cornerstone of pharmaceutical development, present in numerous blockbuster drugs due to its ability to engage in critical biological interactions and impart favorable pharmacokinetic properties.[1] 4-Ethynylpyridine hydrochloride (CAS 352530-29-1) emerges as a particularly valuable derivative, offering a dual-functionality platform for constructing complex molecular architectures.[1] It combines the foundational pyridine core with a highly versatile ethynyl group, providing a reactive handle for diverse coupling chemistries.[1] This guide delves into the technical specifics of this compound, illuminating its role as a key intermediate in the synthesis of novel therapeutics and advanced materials.[1][2]
Physicochemical Properties and Characterization
4-Ethynylpyridine hydrochloride is typically a white to yellow or brown crystalline solid.[2][3] The protonation of the pyridine nitrogen to form the hydrochloride salt significantly increases its solubility in water and other polar solvents compared to its free base form, a crucial attribute for many reaction setups.[2]
Table 1: Key Physicochemical Properties
| Property | Value | Reference(s) |
| CAS Number | 352530-29-1 | [2][4] |
| Molecular Formula | C₇H₆ClN (or C₇H₅N · HCl) | [4] |
| Molecular Weight | 139.58 g/mol | [4] |
| Appearance | Yellow to brown crystalline powder | [3][5] |
| Melting Point | ~150 °C (with decomposition) | [6] |
| Purity | Typically ≥96-97% | [1][4] |
| Solubility | Soluble in water | [2] |
| InChI Key | KFBZWZGIZHLUBX-UHFFFAOYSA-N | [3] |
Characterization of 4-Ethynylpyridine hydrochloride is standardly performed using nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry to confirm its structure and purity.[3][7] Argentometric titration can also be employed to verify the hydrochloride salt content.[3]
Synthesis and Manufacturing
This compound is not known to occur naturally and is produced exclusively via synthetic routes.[2] The industrial preparation is a robust two-step process that begins with a palladium-catalyzed cross-coupling reaction, followed by salt formation.
Causality Behind the Synthesis:
-
Sonogashira Coupling: The formation of the carbon-carbon bond between the pyridine ring and the ethynyl group is most efficiently achieved using the Sonogashira coupling. This reaction is highly reliable for coupling terminal alkynes with aryl halides (like 4-bromopyridine) and is catalyzed by a combination of palladium and copper(I) salts.[2][8]
-
Acidification to Hydrochloride Salt: The resulting 4-ethynylpyridine free base is then treated with hydrogen chloride. This step is critical as it converts the basic pyridine into its hydrochloride salt, which is a more stable, less volatile solid with enhanced solubility in polar protic solvents, making it easier to handle, store, and use in subsequent aqueous or alcoholic reaction media.[2]
Core Reactivity and Mechanistic Insights
The synthetic utility of 4-Ethynylpyridine hydrochloride stems from the distinct reactivity of its two functional components: the pyridine nitrogen and the terminal alkyne.
-
The Pyridine Nitrogen: The nitrogen atom can act as a hydrogen bond acceptor, a base, and, crucially, a ligand for coordinating with metal ions. This property is exploited in the synthesis of various metallic complexes and metal-organic frameworks.[1][6][9]
-
The Terminal Alkyne: This is the primary site of reactivity for building molecular complexity.
-
Sonogashira Coupling: As a terminal alkyne, it readily participates in palladium-catalyzed Sonogashira cross-coupling reactions with aryl or vinyl halides, enabling the extension of conjugated systems.[1] This is a foundational reaction for this building block.
-
Click Chemistry (CuAAC): The alkyne is a perfect substrate for the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a premier example of "click chemistry."[4][10] This reaction allows for the efficient and regiospecific formation of 1,4-disubstituted 1,2,3-triazole rings, which are stable and valuable linkers in drug discovery.
-
Dimerization/Polymerization: Under appropriate conditions (e.g., Glaser coupling), the alkyne can undergo homocoupling to form diynes like 1,4-di(pyridine-4-yl)buta-1,3-diyne.[6] It also serves as a monomer for the synthesis of conjugated polyacetylenes.[11][12]
-
Key Applications in Research and Development
Drug Discovery and Medicinal Chemistry
4-Ethynylpyridine hydrochloride is a pivotal intermediate for synthesizing complex organic molecules with therapeutic potential.[1] Its application spans a wide array of drug classes, from central nervous system (CNS) agents to antivirals and anticancer compounds.[1] For instance, it is used in the preparation of alkynyl platinum(II) compounds investigated for their anticancer properties.[1] Specific published examples of its use include the synthesis of Tröger's base derived bis(pyridyl) ligands, substituted tetrahydropyrones via click chemistry, and various BINOL-based ligands.[6]
Materials Science and Optoelectronics
The ability of the 4-ethynylpyridine unit to form extended π-conjugated systems makes it a valuable monomer in materials science. It serves as a precursor in the synthesis of conjugated polymers and polyacetylenes, which are explored for their applications in optoelectronic devices.[2][11][13] The nitrogen atom in the pyridine ring can also be used to tune the electronic properties of these materials or to facilitate their assembly into ordered structures.
Experimental Protocols
Protocol 1: General Procedure for Sonogashira Cross-Coupling
This protocol describes a representative Sonogashira coupling reaction between 4-Ethynylpyridine hydrochloride and an aryl bromide.
Causality and Self-Validation:
-
Inert Atmosphere: The reaction is conducted under an inert atmosphere (e.g., Argon or Nitrogen) to prevent oxidative degradation of the palladium(0) active catalyst and oxidative homocoupling of the alkyne.
-
Catalyst System: A palladium source (e.g., Pd(PPh₃)₄) is the primary catalyst for the cross-coupling cycle. A copper(I) salt (e.g., CuI) is a crucial co-catalyst that forms a copper-acetylide intermediate, which then transmetalates with the palladium center, accelerating the reaction.[8]
-
Base: An amine base (e.g., triethylamine, Et₃N) is required to neutralize the HBr and HCl generated during the reaction and to deprotonate the terminal alkyne, facilitating its reaction with the copper co-catalyst.
-
Validation: Reaction progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The disappearance of the limiting reagent (typically the aryl bromide) and the appearance of a new, less polar spot (the product) indicates reaction completion. The final product structure is confirmed by NMR and MS.
Step-by-Step Methodology:
-
To a dry Schlenk flask under an inert atmosphere, add the aryl bromide (1.0 eq), 4-Ethynylpyridine hydrochloride (1.1 eq), Pd(PPh₃)₄ (0.05 eq), and CuI (0.1 eq).
-
Evacuate and backfill the flask with inert gas three times.
-
Add anhydrous, degassed solvent (e.g., a mixture of THF and Et₃N, 2:1 v/v).[14]
-
Stir the reaction mixture at room temperature or gentle heat (e.g., 50-60 °C) until TLC or LC-MS analysis indicates the consumption of the starting material.[14]
-
Upon completion, cool the mixture to room temperature and filter it through a pad of celite to remove catalyst residues.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate gradient) to yield the pure cross-coupled product.[15]
Safety, Handling, and Storage
4-Ethynylpyridine hydrochloride is classified as an irritant and requires careful handling.
-
Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). It is also hygroscopic.[16]
-
Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side-shields, and use a dust mask or work in a well-ventilated fume hood to avoid inhalation.[17]
-
Handling: Avoid contact with skin, eyes, and clothing.[17] Wash hands thoroughly after handling. Keep away from strong oxidizing agents and strong bases.[2]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[2][17] For long-term stability, storage under an inert atmosphere is recommended.
Conclusion
4-Ethynylpyridine hydrochloride stands out as a high-value, versatile chemical intermediate. Its strategic combination of a ligating pyridine ring and a reactive alkyne terminus provides chemists with a powerful tool for the synthesis of a diverse range of functional molecules. From creating novel drug candidates through Sonogashira and click chemistry reactions to building advanced conjugated polymers for materials science, its applications are both broad and impactful. A thorough understanding of its properties, reactivity, and handling is essential for unlocking its full potential in research and development.
References
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NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Crucial Role of Pyridine Derivatives in Pharmaceutical Synthesis. Retrieved from [Link]
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Subramanyam, S., & Blumstein, A. (1991). Conjugated ionic polyacetylenes. 3. Polymerization of ethynylpyridinium salts. Macromolecules. Retrieved from [Link]
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Subramanyam, S., Blumstein, A., & Li, K. P. (1992). Conjugated ionic polyacetylenes. 4. Polymerization of ethynylpyridines with bromine. Macromolecules. Retrieved from [Link]
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Royal Society of Chemistry. (2015). Synthesis of conjugated polymers via an exclusive direct-arylation coupling reaction. Retrieved from [Link]
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ePrints Soton. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei. Retrieved from [Link]
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Oak Ridge National Laboratory. (2014). Conjugated polymers with m-pyridine linkages: Synthesis, photophysics, solution structure and film morphology. Retrieved from [Link]
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SciSpace. (n.d.). Sonogashira Coupling Reaction with Diminished Homocoupling. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Retrieved from [Link]
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National Institutes of Health. (2022). π-Conjugated Polymer Nanoparticles from Design, Synthesis to Biomedical Applications. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
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